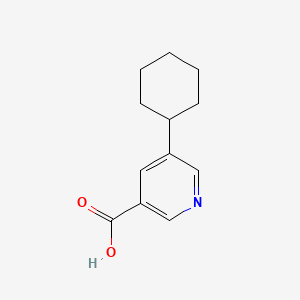

3-Pyridinecarboxylic acid, 5-cyclohexyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyridinecarboxylic acid, 5-cyclohexyl- is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Pyridinecarboxylic acid, 5-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxylic acid, 5-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Pyridinecarboxylic acid derivatives are widely studied for their pharmacological properties. The cyclohexyl substitution enhances the lipophilicity and biological activity of the compound.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridinecarboxylic acids exhibit significant antibacterial properties. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus. Compounds with cyclohexyl groups showed improved activity compared to their non-substituted counterparts, indicating that the cyclohexyl moiety may enhance binding affinity to bacterial targets due to hydrophobic interactions .

| Compound | MIC (μg/ml) | Activity |

|---|---|---|

| 21a | 32 | Moderate |

| 21b | 16 | High |

| 21c | 64 | Low |

Nicotinic Acid Receptor Agonism

Another application is in the development of nicotinic acid receptor agonists. Pyridine derivatives have been explored for their ability to modulate lipid profiles without the side effects commonly associated with nicotinic acid, such as flushing. A specific compound derived from this class showed a tenfold increase in potency compared to nicotinic acid in reducing plasma free fatty acids in animal models .

Agricultural Applications

3-Pyridinecarboxylic acid derivatives are also being investigated for their potential as plant protection agents. These compounds can act as inducers of plant immunity, enhancing resistance against various pathogens.

Induction of Plant Immunity

Research indicates that certain pyridinecarboxylic acid derivatives can stimulate defense mechanisms in plants, potentially leading to enhanced growth and yield under pathogen stress conditions.

| Application | Effect |

|---|---|

| Pathogen Resistance | Increased |

| Growth Yield | Enhanced |

Material Science

In material science, pyridinecarboxylic acids are utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to their ability to form stable coordination complexes.

Synthesis of Metal-Organic Frameworks

The unique structural properties of 3-pyridinecarboxylic acid derivatives allow them to act as linkers in MOF synthesis, which are important for applications in gas storage and catalysis. The incorporation of cyclohexyl groups can modify the pore size and stability of these frameworks, making them suitable for specific applications such as carbon capture and hydrogen storage .

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of 3-pyridinecarboxylic acid showed that compounds with cyclohexyl substitutions exhibited a significant reduction in MIC values against S. aureus, suggesting a structure-activity relationship where increased hydrophobicity correlates with enhanced antibacterial activity.

Case Study 2: Plant Defense Mechanisms

Field trials using pyridine derivatives demonstrated increased resistance to fungal infections in crops treated with these compounds compared to untreated controls, highlighting their potential role in sustainable agriculture.

Propiedades

Número CAS |

73355-61-0 |

|---|---|

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

5-cyclohexylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |

Clave InChI |

IQJGHWJNMWQFDC-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC(=CN=C2)C(=O)O |

SMILES canónico |

C1CCC(CC1)C2=CC(=CN=C2)C(=O)O |

Key on ui other cas no. |

73355-61-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.